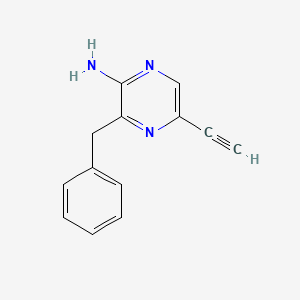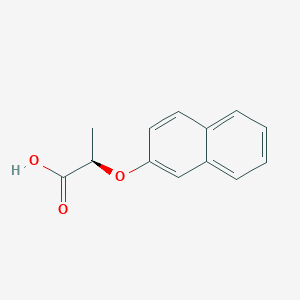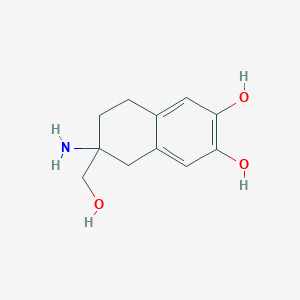
(S)-2-Amino-3-(quinolin-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(quinolin-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a quinoline ring attached to the alpha carbon of the amino acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(quinolin-5-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and a suitable amino acid precursor.
Formation of Quinoline Derivative: The quinoline ring is functionalized to introduce a reactive group, such as a halide or a nitro group, at the 5-position.
Coupling Reaction: The functionalized quinoline derivative is then coupled with the amino acid precursor using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Hydrogenation: The intermediate product is subjected to hydrogenation to reduce any nitro groups to amino groups, yielding the final this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to the parent quinoline compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents like dimethylformamide (DMF).
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Parent quinoline compound.
Substitution Products: Various substituted quinoline derivatives.
科学研究应用
(S)-2-Amino-3-(quinolin-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Biochemistry: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-2-Amino-3-(quinolin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to active sites of enzymes, modulating their activity. The amino acid moiety allows for interactions with proteins, influencing their structure and function.
相似化合物的比较
Quinoline: A parent compound with a simpler structure.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Substituted Quinolines: Compounds with various functional groups attached to the quinoline ring.
Uniqueness: (S)-2-Amino-3-(quinolin-5-yl)propanoic acid is unique due to the presence of both the quinoline ring and the amino acid structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-quinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-1-5-11-9(8)4-2-6-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
InChI 键 |
HZCFSKPWYRGHNT-JTQLQIEISA-N |
手性 SMILES |
C1=CC(=C2C=CC=NC2=C1)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC(=C2C=CC=NC2=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)





![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)
![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)


![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
